molecular formula C23H26N4O3S2 B4045817 Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Cat. No.: B4045817
M. Wt: 470.6 g/mol
InChI Key: LUIHKXWYOPVGSO-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound that belongs to the class of benzothiopyrimidine derivatives This compound is characterized by its unique structure, which includes a benzothiopyrimidine core, an ethyl ester group, and an amino benzoate moiety

Preparation Methods

The synthesis of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro: 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

  • Ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro: 1benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate .

These compounds share structural similarities with Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-31-23-26-20(24)19-16-6-3-4-7-17(16)32-21(19)27-23/h9-12H,2-8,13H2,1H3,(H,25,28)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHKXWYOPVGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 3
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

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